(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, an amino-ethylsulfanyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino-Ethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with an amino-ethylsulfanyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-ethylsulfanyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl ester moiety may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-ethylpropanamide
- Thioacetic acid S-(2-amino-ethyl) ester hydrochloride
- (2-Aminoethyl)phosphonic acid
Uniqueness
(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
benzyl (3S)-3-(2-aminoethylsulfanyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c16-8-10-20-14-7-4-9-17(11-14)15(18)19-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKWSJVUVSQBJF-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)SCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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